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Compound of Interest

Compound Name: NIBR-17

Cat. No.: B1394522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to NIBR-17, a potent pan-class I

phosphoinositide 3-kinase (PI3K) inhibitor. NIBR-17, also referred to as compound 17 in initial

discovery literature, has demonstrated significant activity against all four class I PI3K isoforms,

making it a valuable tool for research in oncology and other signaling pathways.

Chemical Structure and Properties
NIBR-17 is a heterocyclic pyrimidine derivative. While a specific IUPAC name for NIBR-17 is

not readily available in public databases, its chemical identity is established through its

molecular formula, CAS number, and its published chemical structure.

Table 1: Chemical Identifiers and Properties of NIBR-17
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Identifier Value

Molecular Formula C₁₈H₂₀N₈O₂

Molecular Weight 380.40 g/mol [1]

CAS Number 944396-88-7[1]

SMILES String
O=C(NC1=NC(N2CCOCC2)=CC(C3=CN=C(N)

N=C3)=N1)C4=CC=CC=C4

Physical State Solid (presumed)

Solubility Not publicly available

Melting Point Not publicly available

Biological Activity
NIBR-17 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and

δ). Its inhibitory activity is most potent against the p110α isoform.

Table 2: In Vitro Inhibitory Activity of NIBR-17 against Class I PI3K Isoforms

PI3K Isoform IC₅₀ (nM)

p110α 1[2]

p110β 92[2]

p110γ 9[2]

p110δ 20[2]

Mechanism of Action and Signaling Pathway
NIBR-17 exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a

critical regulator of cell proliferation, growth, survival, and metabolism. By blocking the catalytic

activity of PI3K, NIBR-17 prevents the phosphorylation of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits

the recruitment and activation of downstream effectors such as AKT and mTOR.
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Figure 1. Simplified PI3K/AKT signaling pathway and the inhibitory action of NIBR-17.

Experimental Protocols
The following are generalized protocols based on the methodologies described in the discovery

of NIBR-17 and standard biochemical assays for PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of NIBR-17 against the

different PI3K isoforms.

Materials:

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ)

PIP2 substrate

ATP (with γ-³²P-ATP for radiometric detection or cold ATP for other detection methods)

NIBR-17 (or other test compounds)
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Kinase buffer

Stop solution

Scintillation counter or appropriate detection instrument

Procedure:

Prepare a serial dilution of NIBR-17 in a suitable solvent (e.g., DMSO).

In a reaction plate, add the kinase buffer, the respective PI3K isoform, and the NIBR-17
dilution.

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding the stop solution.

Detect the amount of phosphorylated PIP3. For radiometric assays, this involves capturing

the radiolabeled PIP3 on a filter and measuring the radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of NIBR-17 relative to a control

without the inhibitor.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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